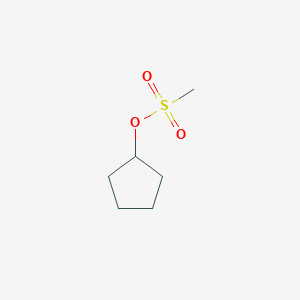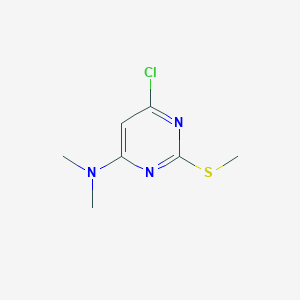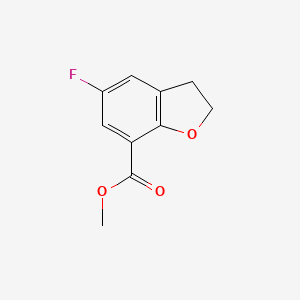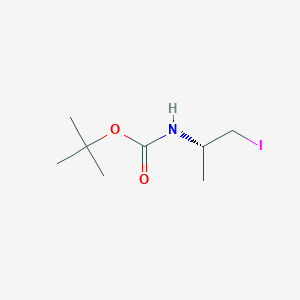
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
Tert-butyl esters are widely used in organic chemistry due to their stability against various nucleophiles and reducing agents . They are often used as protecting groups for carboxylic acids .
Synthesis Analysis
Tert-butyl esters can be formed through several methods. One common method is the condensation of carboxylic acids with tert-butanol . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate .Molecular Structure Analysis
The molecular structure of tert-butyl esters can be characterized using techniques such as 1H NMR analysis .Chemical Reactions Analysis
The tert-butyl group in tert-butyl esters is known for its unique reactivity pattern. It’s often used in chemical transformations due to its crowded structure .Physical And Chemical Properties Analysis
Tert-butyl esters are generally highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Wissenschaftliche Forschungsanwendungen
Diastereoselective Intramolecular Reactions
Research demonstrates the application of related carbamic acid tert-butyl esters in diastereoselective intramolecular α-amidoalkylation reactions. These reactions are crucial for the asymmetric synthesis of complex molecules, such as Pyrrolo[2,1-a]isoquinolines, highlighting the compound's role in generating novel structures with potential biological activities (Garcia et al., 2006).
Crystallographic Studies
Another study focused on the synthetic and crystallographic analysis of a similar compound, showcasing its utility in understanding molecular conformations and interactions. Such studies are pivotal for designing molecules with specific properties, indicating the broader implications of carbamic acid tert-butyl esters in material science and molecular engineering (Kant et al., 2015).
Conversion to Acid Chlorides
Research by Greenberg and Sammakia (2017) explored the conversion of tert-butyl esters to acid chlorides using thionyl chloride. This process is significant for organic synthesis, offering a method to selectively convert tert-butyl esters in the presence of other ester groups, thus facilitating the synthesis of a variety of chemical compounds with specific functionalities (Greenberg & Sammakia, 2017).
Deprotection of tert-Butyl Carbamates
The mild and selective deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid was investigated, showcasing an environmentally benign method for removing protective groups from sensitive molecules. This research underscores the importance of developing sustainable and selective deprotection methods in synthetic chemistry (Li et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-iodopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVINMIOAQKNB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



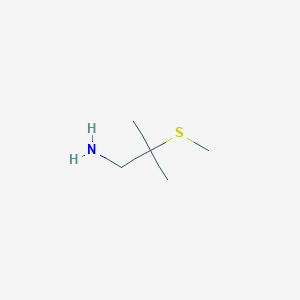

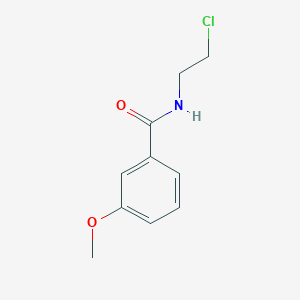

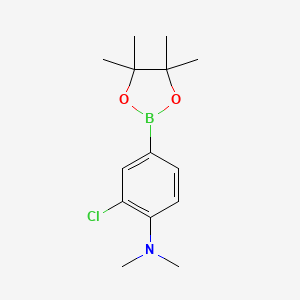
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate](/img/structure/B3244331.png)

